1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole
Overview
Description
The compound “1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Attached to this ring is a phenyl group, which is further substituted with a tetramethyl-1,3,2-dioxaborolane group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The tetramethyl-1,3,2-dioxaborolane group is a boron-containing group with two oxygen atoms and four methyl groups attached to the boron atom .Scientific Research Applications
Material Synthesis and Characterization
The compound 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole and its derivatives have been widely studied for their properties and applications in material synthesis. For instance, Liao et al. (2022) investigated a related compound, focusing on its synthesis, characterization, crystal structure, and theoretical studies using Density Functional Theory (DFT). The study highlighted the importance of such compounds in understanding the molecular structure and physicochemical properties, which are crucial for material science applications (Liao et al., 2022).
Organic Electronics and Optoelectronics
Compounds with the dioxaborolan-yl structure have been utilized in the development of organic electronics and optoelectronic devices. For example, Kathirvelan et al. (2020) synthesized a series of hybrid organic bipolar fluorescent aggregation-induced emission (AIE) luminogens with D–π–A architecture using phenanthroimidazole. These compounds, due to their excellent thermal stability and AIE properties, demonstrate great potential for applications in optoelectronic devices, sensing applications, biological probes, and intercellular imaging (Kathirvelan et al., 2020).
Structural and Conformational Analysis
The structural and conformational analysis of these compounds provides insights into their chemical behavior and potential applications. Huang et al. (2021) conducted a comprehensive study involving synthesis, crystal structure, and DFT analysis of certain boric acid ester intermediates. The study revealed the molecular structures, electrostatic potential, and frontier molecular orbitals, shedding light on their possible uses in various chemical and industrial processes (Huang et al., 2021).
Corrosion Inhibition
Compounds containing imidazole units have shown promise as corrosion inhibitors. Costa et al. (2021) explored the application of imidazole and its derivatives in corrosion inhibition of carbon steel in acidic medium. Their study not only provided a deeper understanding of the molecular mechanisms involved in corrosion inhibition but also highlighted the potential of these compounds in industrial applications where corrosion prevention is crucial (Costa et al., 2021).
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are often used in organic synthesis, particularly in suzuki coupling reactions .
Mode of Action
The compound, 1-Imidazole-4-boronic ester, contains a boronic ester group, which is known to enable the Suzuki coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .
Biochemical Pathways
The compound is involved in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Action Environment
The efficacy and stability of the compound’s action can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the Suzuki coupling reaction typically requires a palladium catalyst and a base .
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-5-7-13(8-6-12)18-10-9-17-11-18/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHJNFSXRXHXMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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